molecular formula C15H26O B037671 Ginsenol CAS No. 117591-80-7

Ginsenol

Cat. No.: B037671
CAS No.: 117591-80-7
M. Wt: 222.37 g/mol
InChI Key: QOXUIQMPPDIDGM-PMOUVXMZSA-N
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Description

Ginsenol is a sesquiterpene alcohol with the molecular formula C15H26O. It is one of the bioactive compounds found in ginseng, a medicinal plant belonging to the genus Panax. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenol can be synthesized through the transformation of isocaryophyllene in acetonitrile with the addition of 5% sulfuric acid, followed by neutralization. This process leads to the formation of tricyclic amide, which shares the backbone of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of ginseng roots, followed by purification processes to isolate the compound. The quality and yield of this compound can be influenced by factors such as the species of ginseng, cultivation methods, and extraction techniques .

Chemical Reactions Analysis

Types of Reactions

Ginsenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

Ginsenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ginsenol

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets.

Biological Activity

Ginsenol, a compound derived from Panax ginseng, has garnered significant attention for its diverse biological activities. This article explores the mechanisms of action, efficacy, and potential therapeutic applications of this compound, particularly focusing on its antiviral properties, as well as other biological effects.

Overview of this compound

This compound is categorized as a triterpenoid saponin, a class of compounds known for their various pharmacological properties. Research has indicated that this compound exhibits significant biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects. These properties make it a candidate for further investigation in therapeutic contexts.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound-like compounds against various viruses, particularly the H1N1 influenza virus.

The mechanism by which this compound exerts its antiviral effects involves several stages in the viral life cycle:

  • Attachment and Entry : this compound demonstrates high efficacy when administered during the early stages of infection (0 to 2 hours post-infection), which corresponds to the virus's attachment to host cells and subsequent entry processes .
  • Viral Replication Inhibition : In vitro studies have shown that this compound can inhibit viral replication effectively. The compound's activity was assessed using a time-of-addition assay, indicating that it does not interfere with hemagglutinin receptor-binding but may affect subsequent steps in the viral lifecycle .

Efficacy and Toxicity

Table 1 summarizes the antiviral activity and toxicity profiles of this compound and its derivatives:

CompoundIC50 (μM)CC50 (μM)SI (Selectivity Index)
This compound0.152>11407500
Ginsamide0.150>500033333
  • IC50 : The concentration required to inhibit 50% of viral activity.
  • CC50 : The concentration at which 50% of cell viability is lost.
  • SI : A measure of selectivity; higher values indicate better safety profiles.

The data suggests that this compound has a low toxicity profile while maintaining high antiviral potency against H1N1 influenza virus .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

  • Animal Model Studies : In vivo experiments using mice infected with H1N1 demonstrated that this compound significantly reduced mortality rates at higher doses (150 mg/kg/day). However, reducing the dose to 75 mg/kg/day did not yield statistically significant protection, indicating a dose-dependent effect .
  • Resistance Studies : A ginsamide-resistant strain of H1N1 was developed during research. Interestingly, this resistant strain exhibited reduced pathogenicity compared to the control strain, suggesting that resistance may lead to attenuated virulence .

Other Biological Activities

Beyond its antiviral properties, this compound has been studied for additional biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially benefiting conditions characterized by excessive inflammation.
  • Immunomodulatory Properties : this compound may enhance immune responses, making it a candidate for further studies in immunotherapy.

Properties

IUPAC Name

(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXUIQMPPDIDGM-PMOUVXMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922466
Record name 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117591-80-7
Record name Ginsenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117591-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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